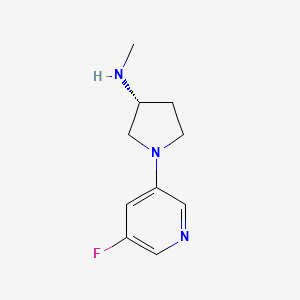
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group substituted with two methyl groups at positions 2 and 6, and a 4-methylpyrrolidin-2-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethylphenol with 4-methylpyrrolidine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
2,6-Dimethylphenol: Lacks the pyrrolidine ring, making it less complex.
4-Methylpyrrolidine: Lacks the phenol group, affecting its reactivity and applications.
2,6-Dimethyl-4-pyridinol: Contains a pyridine ring instead of a pyrrolidine ring, leading to different chemical properties.
Uniqueness: 2,6-Dimethyl-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of the phenol group with the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-8-4-12(14-7-8)11-5-9(2)13(15)10(3)6-11/h5-6,8,12,14-15H,4,7H2,1-3H3 |
InChI Key |
CKZMPURBOCIBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=C(C(=C2)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


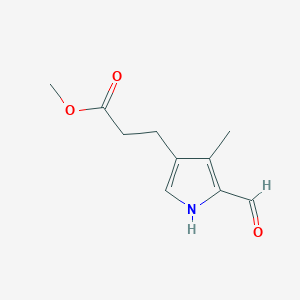
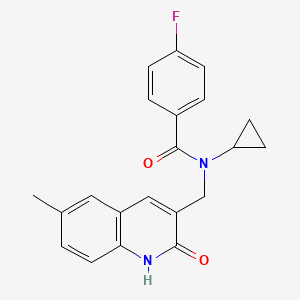
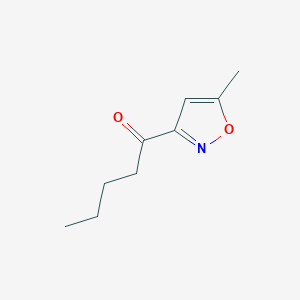

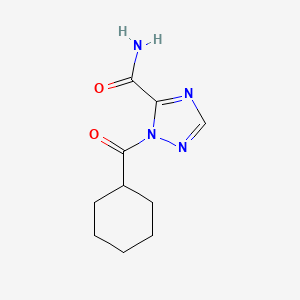



![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
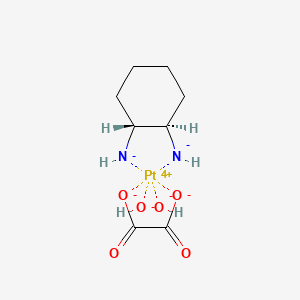
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

